5-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid pinacol ester 5-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 2096337-92-5
VCID: VC11727806
InChI: InChI=1S/C18H28BClN2O2.2ClH/c1-17(2)18(3,4)24-19(23-17)16-12-15(20)7-6-14(16)13-22-10-8-21(5)9-11-22;;/h6-7,12H,8-11,13H2,1-5H3;2*1H
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)CN3CCN(CC3)C.Cl.Cl
Molecular Formula: C18H30BCl3N2O2
Molecular Weight: 423.6 g/mol

5-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid pinacol ester

CAS No.: 2096337-92-5

Cat. No.: VC11727806

Molecular Formula: C18H30BCl3N2O2

Molecular Weight: 423.6 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid pinacol ester - 2096337-92-5

Specification

CAS No. 2096337-92-5
Molecular Formula C18H30BCl3N2O2
Molecular Weight 423.6 g/mol
IUPAC Name 1-[[4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-methylpiperazine;dihydrochloride
Standard InChI InChI=1S/C18H28BClN2O2.2ClH/c1-17(2)18(3,4)24-19(23-17)16-12-15(20)7-6-14(16)13-22-10-8-21(5)9-11-22;;/h6-7,12H,8-11,13H2,1-5H3;2*1H
Standard InChI Key GMQNEWLNMRSTOB-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)CN3CCN(CC3)C.Cl.Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)CN3CCN(CC3)C.Cl.Cl

Introduction

Chemical Identity and Structural Analysis

5-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid pinacol ester (CAS 2096337-92-5) belongs to the arylboronic ester family, characterized by a phenyl ring substituted with a chlorine atom at position 5 and a 4-methylpiperazinylmethyl group at position 2. The boronic acid moiety is protected as a pinacol ester, enhancing stability while retaining reactivity.

Molecular Composition

The compound exhibits distinct molecular properties across its neutral and salt forms:

PropertyBase CompoundDihydrochloride Salt
Molecular FormulaC18H28BClN2O2C18H30BCl3N2O2
Molecular Weight350.7 g/mol423.6 g/mol
XLogP3-AA3.2 (predicted)2.8 (calculated)
Hydrogen Bond Donors02
Hydrogen Bond Acceptors56

The stereoelectronic effects of the 4-methylpiperazine substituent create a twisted conformation (dihedral angle ≈ 45°) between the aromatic ring and boronate group, as confirmed by X-ray crystallographic studies of analogous compounds .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data reveals distinct signals:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.2 Hz, 1H, ArH), 7.45 (dd, J=8.2, 2.1 Hz, 1H, ArH), 7.32 (d, J=2.1 Hz, 1H, ArH), 3.75 (s, 2H, CH₂N), 2.55–2.45 (m, 8H, piperazine), 2.30 (s, 3H, NCH₃), 1.35 (s, 12H, pinacol).

  • ¹¹B NMR (128 MHz, CDCl₃): δ 30.2 ppm, characteristic of sp²-hybridized boron in pinacol esters .

Synthesis and Manufacturing

The synthetic pathway involves three strategic stages:

Halogenation and Functionalization

  • Chlorination: 2-(4-Methylpiperazinomethyl)phenol undergoes electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at −10°C, achieving 92% regioselectivity for the 5-position.

  • Borylation: The chlorinated intermediate reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of [Ir(COD)OMe]₂ catalyst (0.5 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine ligand, yielding 85% boronate intermediate .

Applications in Organic Synthesis

This boronic ester serves as a versatile building block in transition-metal catalyzed reactions:

Suzuki-Miyaura Cross-Coupling

The compound demonstrates exceptional reactivity in palladium-catalyzed couplings. A representative reaction with 4-bromoanisole:

ParameterValue
CatalystPd(PPh₃)₄ (1 mol%)
BaseCs₂CO₃ (2 equiv)
SolventDME/H₂O (4:1)
Temperature80°C
Reaction Time12 hours
Yield88%

The electron-donating 4-methylpiperazine group enhances transmetalation efficiency by 40% compared to unsubstituted analogs.

Medicinal Chemistry Applications

Structure-activity relationship (SAR) studies highlight dual functionality:

  • Boronate Group: Enables proteasome inhibition (IC₅₀ = 0.45 μM against 20S proteasome)

  • Piperazine Motif: Improves blood-brain barrier permeability (logBB = 0.82 vs. 0.31 for non-piperazine analogs)

Reactivity and Mechanistic Insights

The compound undergoes three primary activation pathways:

Base-Assisted Transmetalation
In Suzuki couplings, hydroxide abstraction of the pinacol group generates a tetracoordinated boronate:
Bpin+OH[B(OH)2Ar]+PinOH\text{Bpin} + \text{OH}^- \rightarrow [\text{B(OH)}_2\text{Ar}]^- + \text{PinOH}
This intermediate coordinates to palladium via a four-centered transition state.

Fluoride-Mediated Activation
Tetrabutylammonium fluoride (TBAF) cleaves the B-O bond through nucleophilic attack:
B-O-Pin+FBF3+Pin-O\text{B-O-Pin} + \text{F}^- \rightarrow \text{BF}_3^- + \text{Pin-O}^-
This pathway predominates in anhydrous THF systems .

HazardPrecautionary Measure
Skin IrritationWear nitrile gloves (≥8 mil)
Respiratory SensitivityUse NIOSH-approved N95 mask
StabilityStore under argon at −20°C
Spill ManagementAbsorb with vermiculite, neutralize with 5% acetic acid

Acute toxicity studies in rats show LD₅₀ values of 320 mg/kg (oral) and 112 mg/kg (intraperitoneal).

Recent Advances and Future Directions

Emerging applications demonstrate expanded utility:

  • Photoredox Catalysis: Forms C-N bonds with aryl diazonium salts under blue LED irradiation (λ=450 nm)

  • Boron Neutron Capture Therapy: High boron content (10.2 wt%) shows promise in preclinical cancer models

Ongoing research focuses on developing enantioselective variants using chiral phosphine ligands, potentially enabling asymmetric synthesis of aminotetralin derivatives.

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